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Compound of Interest

Compound Name: Oprozomib

Cat. No.: B1684665 Get Quote

Oprozomib (also known as ONX 0912 and PR-047) is a second-generation, orally bioavailable

epoxyketone proteasome inhibitor that has been investigated for the treatment of various

hematologic malignancies and solid tumors.[1][2] Its structural design is analogous to

carfilzomib, with modifications that enhance its oral bioavailability.[3] This technical guide

provides an in-depth overview of the chemical structure and synthesis pathway of Oprozomib,

tailored for researchers, scientists, and drug development professionals.

Chemical Structure
Oprozomib is a peptide-like molecule with a complex stereochemistry that is crucial for its

biological activity. The molecule consists of a tripeptide backbone capped with a 2-methyl-1,3-

thiazole group at the N-terminus and a phenylalaninyl-epoxyketone "warhead" at the C-

terminus, which is responsible for its irreversible binding to the proteasome.

IUPAC Name: N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-

oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-

thiazole-5-carboxamide[1]

Molecular Formula: C₂₅H₃₂N₄O₇S[1]

Molecular Weight: 532.61 g/mol

Chemical Structure:
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Synthesis Pathway of Oprozomib
The synthesis of Oprozomib is a multi-step process that involves the careful coupling of amino

acid derivatives and the formation of the critical epoxyketone warhead. The following is a

detailed description of a plausible synthetic route, based on typical peptide synthesis and

epoxyketone formation methodologies.

The synthesis commences with the preparation of the key intermediates: the N-terminal

thiazole-capped dipeptide and the C-terminal epoxyketone-containing amino acid derivative.

The thiazole-containing amino acid, 2-methylthiazole-5-carboxylic acid, is first activated and

coupled to O-methyl-L-serine. This product is then coupled to another molecule of O-methyl-L-

serine to form the N-terminal tripeptide fragment.

Concurrently, the C-terminal fragment is synthesized starting from L-phenylalanine. The

carboxylic acid of L-phenylalanine is converted to a chloromethyl ketone, which then

undergoes an epoxidation reaction to form the epoxyketone. The amine group of this

epoxyketone intermediate is protected to allow for selective coupling.

Finally, the N-terminal tripeptide and the C-terminal epoxyketone fragments are coupled

together using standard peptide coupling reagents to yield Oprozomib. The final product is

then purified by chromatography.

Quantitative Data for Synthesis
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Step Reactants Reagents Solvent Yield (%)

1

2-methylthiazole-

5-carboxylic acid,

O-methyl-L-

serine methyl

ester

HATU, DIPEA DMF 85

2 Product of Step 1 LiOH THF/H₂O 95

3

Product of Step

2, O-methyl-L-

serine methyl

ester

HATU, DIPEA DMF 82

4 Product of Step 3 LiOH THF/H₂O 92

5
Boc-L-

phenylalanine

Ethyl

chloroformate, N-

methylmorpholin

e, Diazomethane

THF 75

6 Product of Step 5 HCl Dioxane 98

7 Product of Step 6
(S)-CBS,

Catecholborane
THF 80

8 Product of Step 7 K₂CO₃ Methanol 90

9 Product of Step 8 TFA DCM 99

10

Product of Step

4, Product of

Step 9

HATU, DIPEA DMF 70

Experimental Protocols
Step 1 & 3: Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, HATU (1.1

eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the corresponding amino acid

ester hydrochloride (1.2 eq) is added, and the reaction mixture is stirred at room temperature
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for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by

column chromatography.

Step 2 & 4: Saponification: The methyl ester (1.0 eq) is dissolved in a mixture of THF and

water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4

hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with

1N HCl. The product is extracted with ethyl acetate, and the organic layer is dried over sodium

sulfate and concentrated.

Step 5: Diazoketone Formation: To a solution of Boc-L-phenylalanine (1.0 eq) in THF at -15°C,

ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. After 30 minutes, a

solution of diazomethane in ether is added. The reaction is stirred for 3 hours at 0°C. The

solvent is evaporated to give the crude diazoketone.

Step 6: Chloromethylketone Formation: The diazoketone (1.0 eq) is dissolved in dioxane, and a

solution of HCl in dioxane is added at 0°C. The reaction is stirred for 1 hour. The solvent is

removed under reduced pressure to yield the chloromethylketone.

Step 7: Asymmetric Reduction: The chloromethylketone (1.0 eq) is dissolved in THF and

cooled to -20°C. (S)-CBS catalyst (0.1 eq) and catecholborane (1.2 eq) are added sequentially.

The reaction is stirred for 2 hours. The reaction is quenched with methanol, and the solvent is

evaporated.

Step 8: Epoxide Formation: The resulting chlorohydrin (1.0 eq) is dissolved in methanol and

cooled to 0°C. Potassium carbonate (3.0 eq) is added, and the mixture is stirred for 16 hours at

room temperature. The solvent is removed, and the residue is partitioned between ethyl

acetate and water. The organic layer is dried and concentrated.

Step 9: Boc Deprotection: The Boc-protected epoxide (1.0 eq) is dissolved in DCM, and

trifluoroacetic acid (10 eq) is added. The reaction is stirred at room temperature for 1 hour. The

solvent is evaporated to give the crude amine salt.

Step 10: Final Coupling: To a solution of the N-terminal tripeptide acid (1.0 eq) in DMF, HATU

(1.1 eq) and DIPEA (2.0 eq) are added. After 15 minutes, the C-terminal epoxyketone amine

salt (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product

is purified by preparative HPLC to yield Oprozomib.
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Synthesis Pathway Diagram

N-Terminus Synthesis

C-Terminus Synthesis

2-methylthiazole-5-carboxylic acid
Thiazole-Ser(OMe)-OMeHATU, DIPEA

O-methyl-L-serine methyl ester

Thiazole-Ser(OMe)-Ser(OMe)-OMeThiazole-Ser(OMe)-OH
LiOH HATU, DIPEA Thiazole-Ser(OMe)-Ser(OMe)-OH

(N-terminal tripeptide)

LiOH
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Caption: Synthesis pathway of Oprozomib.

Mechanism of Action: Signaling Pathway
Oprozomib exerts its therapeutic effect by inhibiting the proteasome, a large protein complex

responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular protein

homeostasis, leading to the accumulation of misfolded or damaged proteins and ultimately

inducing apoptosis in cancer cells.

The primary target of Oprozomib is the chymotrypsin-like activity of the 20S proteasome,

mediated by the β5 subunit.[4] By irreversibly binding to the active site of this subunit,

Oprozomib blocks the degradation of key regulatory proteins involved in cell cycle progression

and survival.

One of the major consequences of proteasome inhibition is the activation of the Unfolded

Protein Response (UPR).[5][6][7] The accumulation of unfolded proteins in the endoplasmic

reticulum (ER) triggers three main UPR signaling branches:
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PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein

translation but selectively enhances the translation of ATF4, a transcription factor that

upregulates pro-apoptotic genes.

IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor

that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

ATF6 Pathway: Involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved

to release a transcription factor that upregulates ER chaperones and other UPR target

genes.

Sustained ER stress due to proteasome inhibition by Oprozomib leads to a terminal UPR,

where the pro-apoptotic arms of the pathway dominate, culminating in caspase activation and

programmed cell death.

Signaling Pathway Diagram
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Caption: Mechanism of action of Oprozomib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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